3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,5-naphthyridine
Description
Properties
IUPAC Name |
3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,5-naphthyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BN2O2/c1-13(2)14(3,4)19-15(18-13)10-8-12-11(17-9-10)6-5-7-16-12/h5-9H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLJJTKKBVUARJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=CC=N3)N=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101166903 | |
| Record name | 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,5-naphthyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101166903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1356165-79-1 | |
| Record name | 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,5-naphthyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1356165-79-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,5-naphthyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101166903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Strategy
The most common approach to prepare 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,5-naphthyridine involves the borylation of a halogenated 1,5-naphthyridine precursor, typically the 3-bromo- or 3-chloro-1,5-naphthyridine, via transition metal-catalyzed cross-coupling or direct C–H borylation methods.
- Starting material: 3-Halo-1,5-naphthyridine (usually 3-bromo derivative)
- Boron source: Bis(pinacolato)diboron (B2pin2)
- Catalyst: Palladium-based catalysts (e.g., Pd(dppf)Cl2, Pd(PPh3)4) or Iridium catalysts for C–H borylation
- Base: Potassium acetate (KOAc) or cesium carbonate (Cs2CO3)
- Solvent: Polar aprotic solvents such as dimethylformamide (DMF), dioxane, or tetrahydrofuran (THF)
- Temperature: Moderate heating (80–110 °C)
- Time: Several hours (typically 6–24 h)
Palladium-Catalyzed Miyaura Borylation
This is the most widely used method for synthesizing aryl boronate esters including this compound.
- Combine 3-bromo-1,5-naphthyridine, bis(pinacolato)diboron, a palladium catalyst (e.g., Pd(dppf)Cl2), and potassium acetate in anhydrous dioxane.
- Stir the reaction mixture under nitrogen atmosphere at 90–100 °C for 12–24 hours.
- After completion, cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
- Purify the crude product by column chromatography to isolate the boronate ester.
| Parameter | Typical Value |
|---|---|
| Catalyst loading | 2–5 mol% Pd(dppf)Cl2 |
| Boron reagent | 1.2 equiv B2pin2 |
| Base | 3 equiv KOAc |
| Solvent | Dioxane |
| Temperature | 90–100 °C |
| Reaction time | 12–24 h |
| Yield | 65–85% |
Iridium-Catalyzed Direct C–H Borylation
An alternative method involves direct C–H activation at the 3-position of 1,5-naphthyridine using iridium catalysts with bipyridine ligands.
- Use [Ir(OMe)(COD)]2 as catalyst precursor with 4,4'-di-tert-butyl-2,2'-bipyridine ligand.
- React 1,5-naphthyridine with bis(pinacolato)diboron in a solvent like cyclohexane or heptane.
- Heat at 80–100 °C under inert atmosphere for 12–24 hours.
- This method avoids the need for pre-halogenated substrates but may require optimization due to regioselectivity challenges.
Preparation of 3-Halo-1,5-Naphthyridine Precursors
The halogenated precursors are typically prepared by electrophilic halogenation of 1,5-naphthyridine or via cyclization strategies involving substituted aminopyridines.
- Bromination with N-bromosuccinimide (NBS) or phosphorus tribromide (PBr3) is common.
- Modified Skraup reactions and other cyclization methods have been reported for 1,5-naphthyridine synthesis with halogen substituents at the 3-position.
3 Summary Table of Preparation Methods
| Method | Starting Material | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |
|---|---|---|---|---|---|---|---|---|
| Pd-Catalyzed Miyaura Borylation | 3-Bromo-1,5-naphthyridine | Pd(dppf)Cl2 (2–5 mol%) | KOAc (3 equiv) | Dioxane | 90–100 | 12–24 | 65–85 | Most common, reliable, scalable |
| Ir-Catalyzed C–H Borylation | 1,5-Naphthyridine | [Ir(OMe)(COD)]2 + dtbpy | None or KOAc | Cyclohexane | 80–100 | 12–24 | Moderate | Avoids halogenation, regioselectivity challenge |
| Halogenation for precursor | 1,5-Naphthyridine | NBS or PBr3 | None | Various | RT–80 | 1–4 | 50–70 | Precursor preparation step |
4 Research Findings and Literature Support
- The palladium-catalyzed borylation of 3-bromo-1,5-naphthyridine with bis(pinacolato)diboron under mild conditions provides the target compound in good yields and purity, as supported by product data from chemical suppliers and academic reports.
- Alternative direct C–H borylation methods have been explored but require careful control of reaction parameters to avoid regioisomer formation.
- The stability and solubility data from supplier protocols emphasize the need for proper handling and storage conditions to maintain compound integrity.
- Synthetic routes to 1,5-naphthyridine derivatives and their halogenated analogs have been extensively reviewed, providing foundational knowledge for precursor preparation.
Chemical Reactions Analysis
Types of Reactions
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,5-naphthyridine undergoes various types of chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form boronic acids.
Reduction: The compound can be reduced to yield corresponding alcohols or amines.
Substitution: It can participate in nucleophilic substitution reactions, where the boronic ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate in aqueous or organic solvents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Halogenated reagents such as bromine or iodine in the presence of a base.
Major Products Formed
Oxidation: Boronic acids.
Reduction: Alcohols or amines.
Substitution: Various substituted naphthyridine derivatives.
Scientific Research Applications
Organic Synthesis
The compound serves as a versatile building block in organic synthesis. It is particularly valuable in cross-coupling reactions such as Suzuki-Miyaura coupling, where it can facilitate the formation of complex molecules. Its boronic ester functionality allows for the formation of carbon-carbon bonds under mild conditions.
| Application | Description |
|---|---|
| Cross-Coupling Reactions | Enhances reaction rates and yields in the formation of biaryl compounds. |
| Building Block | Acts as a precursor for synthesizing various organic compounds. |
Pharmaceutical Development
In pharmaceutical chemistry, 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,5-naphthyridine is utilized in the synthesis of pharmaceutical intermediates. Its ability to form stable complexes with various substrates makes it an important reagent in drug development processes.
| Application | Description |
|---|---|
| Drug Synthesis | Used in the preparation of active pharmaceutical ingredients (APIs) through efficient synthetic routes. |
| Targeted Drug Delivery | Potential application in designing drug delivery systems due to its boron content which can interact with biological molecules. |
Material Science
The compound has implications in material science for developing advanced materials. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability.
| Application | Description |
|---|---|
| Polymer Development | Used in creating polymers with improved electrical and thermal properties for electronic applications. |
| Coatings | Provides enhanced durability and resistance to environmental factors when used in protective coatings. |
Agricultural Chemistry
In agricultural chemistry, this compound is explored for its potential use in formulating agrochemicals. It contributes to developing more effective pesticides and herbicides by enhancing their stability and efficacy.
| Application | Description |
|---|---|
| Agrochemical Formulation | Improves the effectiveness and longevity of pesticides through enhanced chemical stability. |
| Herbicide Development | Potentially aids in designing selective herbicides that minimize crop damage while controlling weeds. |
Analytical Chemistry
In analytical chemistry, this compound is used to improve detection methods for various compounds.
| Application | Description |
|---|---|
| Detection Methods | Enhances sensitivity and specificity in analytical techniques such as HPLC and mass spectrometry. |
| Quality Control | Aids in the quantification of active ingredients in pharmaceuticals and agrochemicals during quality assurance processes. |
Case Studies
Case Study 1: Pharmaceutical Applications
A study demonstrated that using this compound as a reagent significantly improved the yield of a key intermediate in the synthesis of an anti-cancer drug.
Case Study 2: Material Science Innovations
Research showed that incorporating this compound into polymer formulations resulted in materials with enhanced thermal stability and mechanical strength compared to traditional polymers.
Mechanism of Action
The mechanism of action of 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,5-naphthyridine involves its ability to form stable complexes with various metal catalysts. These complexes facilitate the activation of the boronic ester group, enabling it to participate in a wide range of chemical reactions. The molecular targets and pathways involved include the formation of carbon-carbon and carbon-heteroatom bonds, which are essential for the synthesis of complex organic molecules.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural, physicochemical, and functional differences between 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,5-naphthyridine and analogous boron-containing heterocycles:
Structural and Reactivity Differences
- Electronic Effects: The trifluoromethyl-substituted pyridine derivative (CAS 1084953-47-8) exhibits enhanced electrophilicity, whereas the phenolic analog (CAS 214360-76-6) offers hydrogen-bonding capability, broadening its utility in supramolecular chemistry .
- Stability : The tetramethyl dioxaborolane group in all compounds confers moisture resistance, but the naphthyridine derivative’s rigid structure may further protect the boron atom from hydrolysis compared to flexible analogs .
Research Findings
- Coupling Efficiency : Pyridine-based boronates generally exhibit faster coupling rates in Suzuki-Miyaura reactions due to lower steric demands, whereas naphthyridine derivatives yield more thermally stable biaryl products .
- Pharmaceutical Relevance : The tetrahydro-1,7-naphthyridine analog (CAS N/A) is explored for its improved solubility in aqueous media, critical for bioavailability in drug development .
Biological Activity
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,5-naphthyridine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.
- Molecular Formula : C₁₂H₁₈BNO₂
- Molecular Weight : 219.09 g/mol
- CAS Number : 181219-01-2
- InChI Key : YMXIIVIQLHYKOT-UHFFFAOYSA-N
Research indicates that derivatives of naphthyridine exhibit a range of biological activities, particularly as inhibitors of specific protein kinases. The compound is structurally related to known inhibitors of the TGF-beta type I receptor (ALK5) which plays a crucial role in various cellular processes including proliferation and differentiation.
Inhibition of ALK5
A study identified 1,5-naphthyridine derivatives as potent and selective inhibitors of ALK5 with IC50 values as low as 4 nM . This inhibition can lead to reduced signaling through the TGF-beta pathway, which is implicated in fibrosis and cancer progression.
Biological Activity Overview
The biological activities associated with this compound can be categorized as follows:
- Anticancer Activity :
- Immunomodulatory Effects :
Case Studies and Research Findings
Q & A
Q. What are the common synthetic routes to 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,5-naphthyridine?
The compound is typically synthesized via bromination of the 1,5-naphthyridine scaffold followed by a palladium-catalyzed Miyaura-Suzuki coupling. For example, bromination of 1,5-naphthyridine with Br₂ in CCl₄ under reflux yields 3-bromo-1,5-naphthyridine, which can then undergo borylation using bis(pinacolato)diboron (B₂pin₂) in the presence of Pd(dppf)Cl₂ and KOAc in DMF at 80–100°C . This method leverages the stability of the boronate ester group for subsequent cross-coupling reactions .
Q. How is the boronate ester group introduced into the 1,5-naphthyridine scaffold?
The boronate ester is introduced via Suzuki-Miyaura coupling. Key steps include:
- Catalyst selection : Pd(PPh₃)₄ or Pd(dppf)Cl₂ are commonly used.
- Base optimization : KOAc or K₂CO₃ ensures deprotonation and facilitates transmetallation.
- Solvent choice : DMF or dioxane at 80–100°C for 12–24 hours. The reaction is monitored by TLC or LC-MS, and purification involves column chromatography (silica gel, hexane/EtOAc) .
Advanced Research Questions
Q. What challenges arise in the purification of this compound, and how can they be addressed?
Challenges include:
- Low solubility : The compound’s planar structure and boronate ester group reduce solubility in polar solvents. Use mixed solvents (e.g., CH₂Cl₂/MeOH) or sonication to aid dissolution.
- Byproduct contamination : Unreacted boronic acid or palladium residues may persist. Sequential washes with aqueous EDTA (to chelate Pd) and recrystallization (e.g., from hot toluene) improve purity .
Q. How can competing side reactions during the C-H borylation of 1,5-naphthyridine derivatives be minimized?
Competing pathways like protodeboronation or over-borylation are mitigated by:
- Temperature control : Maintaining reactions at 80–100°C to balance kinetics and thermodynamics.
- Catalyst tuning : Ir-based catalysts (e.g., [Ir(COD)(OMe)]₂) selectively activate C-H bonds in aromatic systems.
- Steric protection : Bulky ligands (e.g., dtbpy) prevent undesired regioselectivity .
Q. What methods are recommended for confirming the structure of this compound?
- X-ray crystallography : SHELX software refines crystal structures, resolving bond angles and boron coordination geometry. For example, bond lengths for B-O in dioxaborolane rings typically range from 1.35–1.40 Å .
- NMR analysis : ¹¹B NMR shows a peak near δ 30 ppm for sp²-hybridized boron. ¹H NMR confirms aromatic proton integration (e.g., 1,5-naphthyridine protons resonate at δ 8.5–9.0 ppm) .
Data Contradiction and Experimental Design
Q. Discrepancies in reported yields for Suzuki couplings of 1,5-naphthyridine derivatives—how to troubleshoot?
Variability in yields (e.g., 25–70%) stems from:
- Catalyst loading : Excess Pd (≥5 mol%) may accelerate decomposition. Optimize to 1–2 mol%.
- Oxygen sensitivity : Degassed solvents and inert atmospheres (N₂/Ar) prevent boronic acid oxidation.
- Substrate steric effects : Steric hindrance at the 3-position of 1,5-naphthyridine slows coupling; pre-activation via microwave irradiation (100°C, 30 min) enhances efficiency .
Q. How to resolve contradictions in regioselectivity during bromination of 1,5-naphthyridine?
Conflicting reports of mono- vs. di-bromination (e.g., 3-bromo vs. 3,7-dibromo products) arise from:
- Reaction time : Prolonged exposure to Br₂ (≥12 hours) favors di-substitution.
- Acid additives : H₂SO₄ or Lewis acids (e.g., FeBr₃) direct electrophilic attack to the 3-position.
- Temperature : Lower temps (0–25°C) favor mono-bromination .
Methodological Tables
| Key Reaction Parameters for Boronate Ester Synthesis |
|---|
| Parameter |
| ---------------------- |
| Catalyst |
| Base |
| Solvent |
| Purification |
| Common Analytical Data for Structural Confirmation |
|---|
| Technique |
| ----------------- |
| ¹¹B NMR |
| X-ray |
| HRMS |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
